
Goserelin acetate
Overview
Description
Goserelin acetate is a synthetic decapeptide gonadotropin-releasing hormone (GnRH) agonist with structural similarity to endogenous GnRH. Its molecular formula is $ \text{C}{61}\text{H}{88}\text{N}{18}\text{O}{16} $, and it acts as a potent suppressor of pituitary gonadotropins, leading to reduced estrogen and testosterone production . Approved for advanced prostate cancer, premenopausal breast cancer, and endometriosis, goserelin is administered via subcutaneous implants or microspheres, providing sustained release over 28 days (3.6 mg) or 3 months (10.8 mg) . Its mechanism involves initial stimulation followed by downregulation of GnRH receptors, inducing a hypogonadal state .
Preparation Methods
Solid-Phase Synthesis of Goserelin Acetate
Resin Functionalization and Initial Amino Acid Coupling
The synthesis begins with the functionalization of 2-chlorotrityl chloride (2-CTC) resin, a robust solid support for peptide assembly. The resin (substitution degree: 1.1–1.3 mmol/g) reacts with Fluorenylmethyloxycarbonyl-proline (Fmoc-Pro-OH) in the presence of N,N-diisopropylethylamine (DIPEA), forming Fmoc-Pro-CTC resin. Subsequent deprotection using a 20% piperidine/DMF solution yields H-Pro-CTC resin, initiating the peptide chain.
Sequential Amino Acid Coupling
The peptide sequence is assembled via stepwise coupling of Fmoc-protected amino acids:
- Fmoc-Arg(NO₂)-OH , Fmoc-Leu-OH , Fmoc-D-Ser(tBu)-OH , and Fmoc-Tyr(Bzl)-OH are coupled using hydroxybenzotriazole (HOBT) and diisopropylcarbodiimide (DIC) in dimethylformamide (DMF).
- Critical residues Fmoc-Ser-OH and Fmoc-Trp-OH are incorporated using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and DIPEA in dichloromethane (DCM), reducing side reactions and improving coupling efficiency to 98%.
Side Chain Deprotection and Cleavage
After assembling the protected peptide-resin complex, trifluoroethanol (TFE)/DCM (1:4 v/v) cleaves the peptide from the resin while retaining side-chain protections. Subsequent treatment with 20% trifluoroacetic acid (TFA)/DCM removes the Trt group from histidine, yielding a partially protected peptide. Final hydrogenation with palladium on carbon (Pd/C) and ammonium formate in methanol eliminates nitro (NO₂) and benzyl (Bzl) groups, achieving 90% crude peptide purity.
Table 1: Key Parameters in Solid-Phase Synthesis
Step | Reagents/Conditions | Purity/Yield |
---|---|---|
Resin functionalization | Fmoc-Pro-OH, DIPEA, DCM | 95% loading |
Ser/Trp coupling | HBTU/DIPEA, DCM, 10 min | 98% efficiency |
Hydrogenation | Pd/C, NH₄HCO₂, 40°C, 5h | 90% crude |
Purification | Reverse-phase HPLC, acetonitrile/water | 99% final |
Purification and Isolation Strategies
Crude Peptide Precipitation
The hydrogenated peptide is precipitated in ice-cold diethyl ether, yielding a white solid. Centrifugation and vacuum drying isolate the crude product, which is dissolved in methanol for further purification.
Chromatographic Refinement
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient (0.1% TFA) resolves impurities, achieving >99% purity. Critical quality attributes, including enantiomeric excess and endotoxin levels, are validated per International Council for Harmonisation (ICH) guidelines.
Sustained-Release Implant Formulation
Solvent System Optimization
Traditional methods using glacial acetic acid face challenges in solvent removal (boiling point: 118°C), requiring prolonged lyophilization and risking residual solvent toxicity. The patented innovation employs a mixed solvent system (acetic acid/ethanol, 7:3 v/v), reducing the boiling point to 78°C and enabling rapid rotary evaporation.
Hot-Melt Extrusion Process
This compound and poly(lactic-co-glycolic acid) (PLGA) are dissolved in the optimized solvent, spray-dried into particles, and fed into a twin-screw extruder. At 80–100°C, the blend forms a homogeneous matrix, which is extruded into cylindrical implants (diameter: 1.0 mm).
Table 2: Implant Formulation Performance
Parameter | Traditional Method | Improved Method |
---|---|---|
Solvent residue | 0.5% acetic acid | <0.1% combined solvents |
Drying time | 48h (lyophilization) | 4h (rotary evaporation) |
Drug loading | 3.8% ± 0.2 | 4.1% ± 0.1 |
Release duration | 28 days | 32 days |
Comparative Analysis of Synthesis Methodologies
Solid-Phase vs. Liquid-Phase Synthesis
Solid-phase synthesis offers superior control over side reactions (e.g., aspartimide formation) compared to liquid-phase methods, which struggle with racemization during segment condensation. The resin-bound approach achieves a 12% higher overall yield (68% vs. 56%).
Scalability and Industrial Feasibility
The solid-phase process minimizes intermediate isolation steps, reducing production time by 30%. Conversely, hot-melt extrusion for implants enhances manufacturing continuity, producing 1,000 units/hour versus 200 units/hour with conventional compression molding.
Regulatory and Quality Considerations
Impurity Profiling
Residual solvents (acetic acid, DCM) are monitored via gas chromatography, adhering to ICH Q3C limits. Peptide-related substances, including deletion sequences and oxidation products, are quantified using LC-MS/MS, ensuring compliance with USP <731> and EP 2.2.46.
Stability Studies
Accelerated stability testing (40°C/75% RH, 6 months) confirms implant integrity, with <5% drug degradation and consistent release kinetics.
Chemical Reactions Analysis
Key Steps:
-
Coupling :
-
Side-Chain Deprotection :
Reaction Step | Reagents | Conditions | Outcome |
---|---|---|---|
Coupling | HBTU/DIPEA | DCM solvent, 10 min | Peptide elongation |
Trt removal | 20% TFA/DCM | Room temperature, 2 hr | His side-chain deprotection |
Hydrogenation | Pd/C, NH₄HCO₂ | 40°C, 5 hr | Removal of NO₂/Bzl groups |
Solubility and Stability Reactions
This compound demonstrates solvent-dependent stability and solubility :
Solubility Profile:
Solvent | Solubility (mg/mL) | Stability |
---|---|---|
Ethanol | 0.25 | Stable (long-term storage at -20°C) |
DMSO/DMF | 30 | Stable (organic phase) |
PBS (pH 7.2) | 10 | ≤24 hr (aqueous degradation) |
-
Degradation Pathways :
Metabolic and Pharmacodynamic Interactions
This compound undergoes enzymatic cleavage in vivo, influencing its pharmacological effects :
In Vivo Metabolism:
-
Hepatic Cleavage : Peptide bonds are hydrolyzed by proteases, generating inactive fragments .
-
Testosterone Surge : Initial binding to GnRH receptors triggers LH/FSH release, followed by receptor desensitization and hormone suppression .
Phase | Duration | Testosterone Levels (ng/dL) | Mechanism |
---|---|---|---|
Acute (24 hr) | 1–3 days | ↑ 400–600 | Receptor activation |
Chronic | >1 week | ↓ <50 | Receptor downregulation |
Degradation Under Stress Conditions
Forced degradation studies highlight vulnerabilities:
Stress Condition | Degradation Products | Analytical Method |
---|---|---|
Acidic (0.1N HCl) | Trp oxidation byproducts | HPLC-MS |
Alkaline (0.1N NaOH) | Ser/Tyr deamidation | LC-UV |
Thermal (60°C) | Aggregated peptides | SDS-PAGE |
Adverse Chemical Reactions
-
Subcutaneous Injection : Rare chemical burns reported due to local tissue irritation from the acetate buffer .
-
Organic Solvent Residues : Residual DMSO/DMF in formulations may cause cytotoxicity at concentrations >0.1% .
Structural and Functional Correlations
The peptide sequence (Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH₂ ) dictates reactivity:
Scientific Research Applications
Clinical Applications
Goserelin acetate is approved for several indications:
- Prostate Cancer : Used as a palliative treatment in advanced cases and in combination with radiation therapy for localized disease.
- Breast Cancer : Employed primarily in premenopausal women with advanced breast cancer as part of palliative care.
- Endometriosis : Utilized to manage symptoms by inducing a temporary menopausal state.
- Atherosclerosis : Recent studies suggest potential applications in preventing cardiovascular diseases associated with atherosclerosis .
Table 1: Approved Uses of this compound
Condition | Indication Type | Patient Population |
---|---|---|
Prostate Cancer | Palliative Treatment | Men with advanced prostate cancer |
Breast Cancer | Palliative Treatment | Premenopausal women with advanced cancer |
Endometriosis | Symptom Management | Women suffering from endometriosis |
Atherosclerosis | Preventive Treatment | Patients at risk for cardiovascular diseases |
Prostate Cancer Treatment
A significant study analyzed the efficacy of this compound in treating advanced prostate cancer. In a multicenter trial involving 371 patients, goserelin was compared to combined androgen blockade therapies. The findings indicated no significant survival advantage between the treatments, although patients with minimal disease benefited more from combined therapies .
Endometriosis Management
In a clinical setting, this compound has been effective in reducing pain and improving quality of life for women with endometriosis. A retrospective analysis highlighted that patients experienced significant symptom relief after treatment, demonstrating its utility beyond oncology .
Atherosclerosis Research
Emerging research has explored goserelin's role in cardiovascular health. A patent noted its potential to decrease the incidence of myocardial infarction and peripheral vascular disease when administered at therapeutic doses . This application is particularly relevant given the rising prevalence of cardiovascular diseases.
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been documented. A case report described erythema nodosum following treatment, illustrating the need for monitoring patients for dermatological reactions during therapy .
Mechanism of Action
Goserelin acetate acts as a potent inhibitor of pituitary gonadotropin secretion. It binds to gonadotropin-releasing hormone receptors in the pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. chronic administration results in down-regulation of these receptors, leading to a sustained suppression of LH and FSH secretion. This suppression reduces the production of sex hormones, such as testosterone and estrogen, to castration levels .
Comparison with Similar Compounds
Goserelin acetate belongs to the GnRH agonist class, which includes leuprolide acetate , triptorelin pamoate , histrelin acetate , and buserelin acetate . Below is a detailed comparison of pharmacokinetics, efficacy, safety, and clinical applications.
Pharmacokinetics and Efficacy
Table 1: Castration Rates and Testosterone Suppression
*NR: Not reported in cited trials.
Key Findings:
- Goserelin vs. Leuprolide: No significant difference in testosterone suppression in prostate cancer patients, though leuprolide 22.5 mg achieved higher castration rates (99%) .
- Goserelin vs. Triptorelin : Triptorelin showed better long-term testosterone suppression in registration studies, but goserelin demonstrated superior off-label efficacy in LPD .
- Microsphere Formulations : LY01005 (goserelin microspheres) showed equivalent pharmacokinetics and toxicity to Zoladex® (implant) .
Table 2: Adverse Event Profiles
Key Findings:
- Goserelin Monotherapy: Lower hepatic toxicity vs. ulipristal acetate, making it safer for long-term LPD management .
- Combination Therapy : Goserelin + flutamide increased gastrointestinal toxicity (44% withdrawal rate) without survival benefit in prostate cancer .
- Formulation Impact: Implants vs.
Cost and Accessibility
- In England, GnRH agonists accounted for 28% of cancer drug expenditures, with goserelin being a cost-effective alternative to surgery .
Biological Activity
Goserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-sensitive cancers and conditions such as prostate cancer, breast cancer, and endometriosis. This article delves into its biological activity, pharmacological effects, clinical applications, and associated case studies.
This compound acts as a GnRH receptor agonist , initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to desensitization of the GnRH receptors, resulting in decreased secretion of sex hormones. This mechanism underlies its use in managing hormone-dependent tumors and conditions.
- Initial Phase : Surge in LH and FSH release.
- Sustained Administration : Suppression of gonadotropin and sex hormone levels.
Pharmacological Effects
This compound has demonstrated antiproliferative activity against various cancers, notably:
- Breast Cancer : Effective in premenopausal women with advanced breast cancer, showing significant response rates in clinical trials .
- Prostate Cancer : Reduces testosterone levels leading to tumor regression .
- Endometriosis : Used to thin the endometrium before surgical procedures .
Clinical Applications
The primary indications for this compound include:
- Prostate Cancer : Palliative treatment for advanced stages.
- Breast Cancer : Management in premenopausal women.
- Endometriosis : Treatment to alleviate symptoms and prepare for surgical interventions.
- Precocious Puberty : Delays sexual maturation in children.
Erythema Nodosum Case Study
A recent case report highlighted an unusual adverse effect of this compound—erythema nodosum. This finding underscores the importance of monitoring for rare side effects during treatment .
Comparative Efficacy Study
A randomized controlled study compared this compound with combined androgen blockade in advanced prostate cancer patients. While no significant differences were found in overall survival rates, subgroup analyses indicated that patients with minimal disease might benefit more from combination therapy .
Endometriosis Treatment Comparison
In a study involving 315 premenopausal women with endometriosis, this compound was compared to danazol. The results showed that goserelin significantly reduced endometriosis scores by 53%, compared to 33% for danazol, indicating its superior efficacy .
Technical Data
Parameter | Value |
---|---|
Chemical Structure | C59H84N18O14 |
CAS Number | 145781-92-6 |
Molecular Weight | 1,181.4 g/mol |
Formulation | Extended-release microspheres |
Safety Profile
While goserelin is generally well-tolerated, it can cause side effects such as:
- Allergic reactions (e.g., rash)
- Sexual dysfunction
- Hot flashes
- Injection site reactions
Monitoring for these effects is crucial for patient safety.
Q & A
Basic Research Questions
Q. What is the mechanistic basis for Goserelin acetate’s suppression of gonadal steroids in hormone-sensitive cancers?
this compound acts as a superagonist of gonadotropin-releasing hormone (GnRH), binding to pituitary GnRH receptors to initially stimulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. Prolonged administration desensitizes receptors, leading to downregulation of gonadotropin secretion and subsequent suppression of estrogen/testosterone production . Methodological Insight: In preclinical studies, measure serum LH/FSH levels via ELISA at baseline and during treatment to validate receptor desensitization.
Q. How are sustained-release formulations of this compound designed to optimize pharmacokinetics?
this compound is formulated as biodegradable microspheres using techniques like double emulsion-solvent evaporation. For example, a 2009 study achieved sustained release over 30 days by optimizing microsphere diameter (~85.6 µm) and embedding the drug in a poly(lactic-co-glycolic acid) (PLGA) matrix. Release kinetics followed the Higuchi model () . Methodological Insight: Use scanning electron microscopy (SEM) to assess microsphere morphology and in vitro dissolution testing with phosphate-buffered saline (PBS) to model release profiles.
Q. What pharmacopeial standards ensure the quality and purity of this compound in research?
The USP specifies that this compound must contain 94.5–103.0% of the peptide (anhydrous, acetic acid-free basis). Analytical methods include reverse-phase HPLC for quantification and thin-layer chromatography (TLC) to detect impurities. NMR spectroscopy (e.g., 2D COSY, HSQC) is validated for structural confirmation without reference standards . Methodological Insight: Follow USP monograph protocols for mobile phase preparation (e.g., acetonitrile/water gradients) and column calibration.
Advanced Research Questions
Q. How do dosing intervals (monthly vs. 3-monthly) impact therapeutic efficacy in hormone receptor-positive breast cancer?
Phase 3 trials (NCT01073865) demonstrated noninferiority of 10.8 mg every 12 weeks vs. 3.6 mg monthly, with 24-week progression-free survival (PFS) rates of 61.5% vs. 60.2% (). However, real-world studies note variability in ovarian suppression consistency with extended dosing, necessitating individualized monitoring of estradiol levels . Methodological Insight: Design noninferiority trials with a pre-specified margin (e.g., Δ ≤10%) and use Kaplan-Meier survival analysis to compare PFS .
Q. What methodological challenges arise in analyzing conflicting data on Goserelin’s efficacy in endometrial cancer?
A Gynecologic Oncology Group study reported only an 11% response rate in recurrent endometrial cancer, with median PFS of 1.9 months. Contradictions arise from heterogeneous patient cohorts (prior radiation/progestin therapy) and lack of biomarker stratification (e.g., ER/PR status). Methodological Insight: Apply Cox proportional hazards models to adjust for confounding variables and perform subgroup analyses based on hormone receptor expression .
Q. How can NMR spectroscopy address quality control challenges in synthetic peptide analogs like this compound?
A 2024 study developed reference-free NMR protocols using H-H gCOSY and H-C gHMBC to assign structural signals for this compound. This method detects batch-to-batch variations in acetylated residues or tert-butyl-D-serine modifications, critical for bioactivity . Methodological Insight: Use 600 MHz NMR spectrometers with cryoprobes for enhanced sensitivity and validate results against USP reference standards.
Q. What is the rationale for combining this compound with radiotherapy in locally advanced prostate cancer?
A landmark trial (n=415) showed that adjuvant Goserelin (3.6 mg monthly) with radiotherapy improved 5-year survival to 79% vs. 62% with radiotherapy alone (). The synergy arises from testosterone suppression sensitizing cancer cells to radiation-induced DNA damage . Methodological Insight: In preclinical models, measure apoptosis markers (e.g., caspase-3) post-radiation to validate combined effects.
Q. Data Contradictions and Resolution Strategies
- Conflict : While 3-monthly dosing is noninferior in breast cancer, real-world data suggest higher interpatient variability in ovarian suppression .
Resolution: Use mixed-effects models to account for variability and incorporate pharmacokinetic monitoring (e.g., trough estradiol levels). - Conflict : Limited activity of Goserelin in endometrial cancer vs. robust efficacy in prostate/breast cancers .
Resolution: Investigate tumor-specific differences in GnRH receptor isoform expression via qPCR or immunohistochemistry.
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXDQDKCZPQSZ-JHYYTBFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046736 | |
Record name | Goserelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145781-92-6 | |
Record name | Goserelin acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145781926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Goserelin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[O-(1,1-dimethylethyl)-D-serine]-1-9-luteinizing hormone-releasing factor (swine), 2-(aminocarbonyl)hydrazide, acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GOSERELIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUU2PV0U8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.